molecular formula C19H17N5O3S B11570253 3,5-dimethoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

3,5-dimethoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Cat. No.: B11570253
M. Wt: 395.4 g/mol
InChI Key: GCIADTGXTHXZOO-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazolothiadiazole moiety, which is known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The compound’s structure includes a benzamide core, which is often associated with various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide typically involves multiple steps. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions to form the triazolothiadiazole ring . This is followed by the coupling of the triazolothiadiazole intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or triazolothiadiazoles.

Scientific Research Applications

3,5-dimethoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide involves its interaction with specific molecular targets. The triazolothiadiazole moiety can bind to enzymes and receptors, disrupting their normal function. This can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is unique due to its combined triazolothiadiazole and benzamide structure, which imparts a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H17N5O3S

Molecular Weight

395.4 g/mol

IUPAC Name

3,5-dimethoxy-N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C19H17N5O3S/c1-11-21-22-19-24(11)23-18(28-19)12-5-4-6-14(7-12)20-17(25)13-8-15(26-2)10-16(9-13)27-3/h4-10H,1-3H3,(H,20,25)

InChI Key

GCIADTGXTHXZOO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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